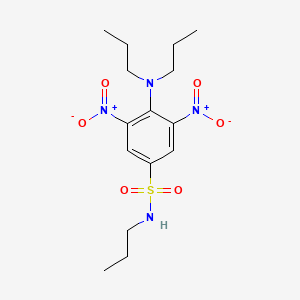
Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-N-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-N-propyl- is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-N-propyl- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This can be achieved through the sulfonation of benzene followed by the introduction of the sulfonamide group. The subsequent steps involve the nitration of the benzene ring to introduce the nitro groups at the 3 and 5 positions, and the alkylation to attach the dipropylamino and N-propyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction reactions to form amino groups.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield diamino derivatives, while substitution reactions can introduce various functional groups onto the sulfonamide moiety.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-N-propyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-N-propyl- involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function and leading to various biological effects . The compound’s nitro groups can also participate in redox reactions, contributing to its overall activity.
Comparaison Avec Des Composés Similaires
Benzenesulfonamide: The parent compound without additional functional groups.
4-Aminobenzenesulfonamide: A simpler derivative with an amino group.
N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: A derivative with a thiadiazole ring.
Uniqueness: Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-N-propyl- is unique due to the presence of both dipropylamino and dinitro groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
483279-45-4 |
|---|---|
Formule moléculaire |
C15H24N4O6S |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
4-(dipropylamino)-3,5-dinitro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C15H24N4O6S/c1-4-7-16-26(24,25)12-10-13(18(20)21)15(14(11-12)19(22)23)17(8-5-2)9-6-3/h10-11,16H,4-9H2,1-3H3 |
Clé InChI |
BFKKCQUHRYESAY-UHFFFAOYSA-N |
SMILES canonique |
CCCNS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N(CCC)CCC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


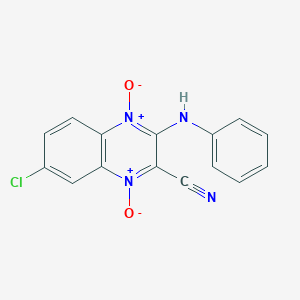
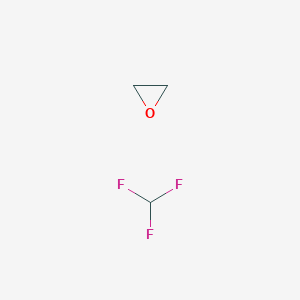
![1,5-Dinitro-3-azabicyclo[3.3.1]nonane](/img/structure/B14239188.png)
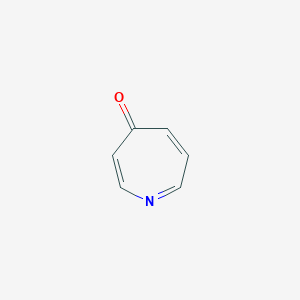

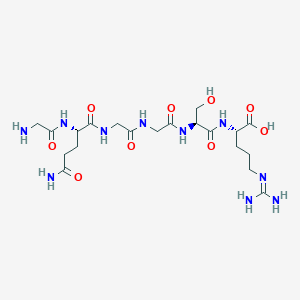

![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)
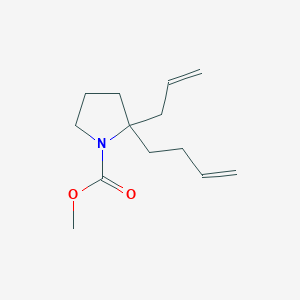
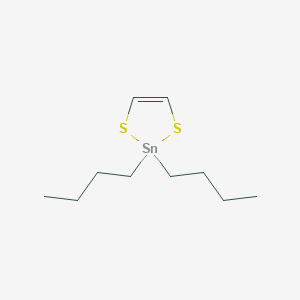
![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
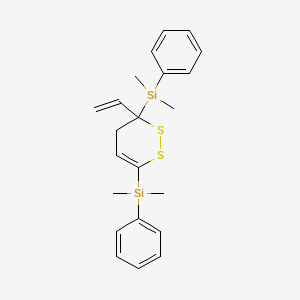

![Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester](/img/structure/B14239273.png)
